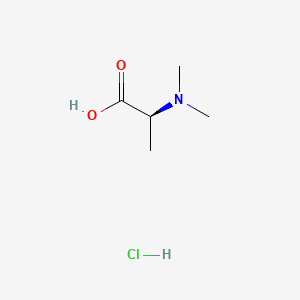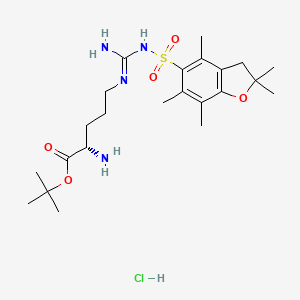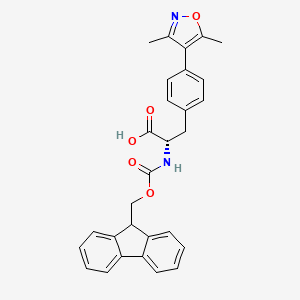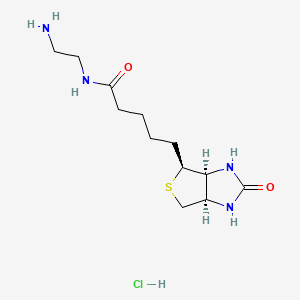
Neurobiotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurobiotin is a tri-functional molecule designed for neuronal tracing and cell filling . It is an amino derivative of biotin that can be used as an intracellular label for cells, particularly neurons . It is used for visualizing neural architecture and for the identification of gap junction coupling .
Synthesis Analysis
Neurobiotin is used in electroporation techniques for combined analysis of neuronal structure and function . Individual neurons are studied with patch electrodes either in semi-loose or in tight-seal configurations . Neurobiotin electroporation is achieved by passing 500-ms pulses at 1 Hz for approximately 5 minutes .
Molecular Structure Analysis
The molecular structure of Neurobiotin is complex and is used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .
Chemical Reactions Analysis
Neurobiotin is used in electroporation techniques where the cell membrane is first broken down with voltage pulses . This allows for the stable recording of spontaneous or evoked postsynaptic potentials or currents and the passage of Neurobiotin without spillover into the adjacent cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of Neurobiotin are complex and are used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .
Aplicaciones Científicas De Investigación
Intracellular Labeling and Neuronal Tracing
Neurobiotin is widely used for intracellular labeling and neuronal tracing studies . It is introduced into retinal neurons via iontophoresis injection to identify cell types, communication, and developmental changes .
Combined Structural and Functional Analysis
Neurobiotin electroporation techniques are used for combined analysis of neuronal structure and function in brain slices during development . This method is particularly useful for studying mouse hypoglossal (XII) motoneurons .
Gap Junction Coupling Identification
Neurobiotin is a useful marker for identifying gap junction coupling . It has revealed many different networks interconnected by gap junctions in the retina .
Neuroanatomical Tracing
Neurobiotin is used in neuroanatomical tracing techniques. It helps in identifying and classifying individual cells and understanding the structural foundation for functions .
Visualization of Microelectrodes
Lucifer yellow (LY) is used in combination with Neurobiotin to visualize the tips of microelectrodes and monitor dye transferring .
Study of Neural Architecture and Communication Mechanisms
The retina provides an excellent system to analyze neural architecture and communication mechanisms. In retinal physiological, morphological, and developmental studies, Neurobiotin is an extensively applied technique .
Mecanismo De Acción
Direcciones Futuras
The method of using Neurobiotin for neuronal tracing and cell filling can be adapted to super-resolution microscopy techniques, which will enhance its applicability to the study of neural circuits at the level of synapses . This method allows for a rapid morphological confirmation of the post-synaptic responses recorded by patch-clamp prior to Neurobiotin filling .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYKXZBFDOWDHO-GRIHUTHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride | |
Q & A
Q1: How does Neurobiotin enter neurons?
A1: Neurobiotin doesn't readily cross cell membranes. Researchers typically introduce it into neurons through various techniques such as intracellular microinjection [, , , , , , , , ], electroporation [], or passive diffusion in brain slices [].
Q2: What makes Neurobiotin useful for tracing neuronal connections?
A2: Neurobiotin is a gap junction-permeable tracer. Once inside a neuron, it can diffuse through gap junctions into coupled neighboring neurons, revealing the extent and pattern of neuronal networks [, , , , , , , , , , , , , ].
Q3: Can Neurobiotin be used to study the permeability of different gap junction types?
A3: Yes, research shows that Neurobiotin, alongside a series of structurally related biotinylated tracers, can differentiate between gap junction types based on their permeability profiles. This suggests that different connexin compositions contribute to varying permeability characteristics in neuronal gap junctions [].
Q4: Does Neurobiotin only move by passive diffusion through gap junctions?
A4: Primarily, passive diffusion drives Neurobiotin movement. Studies show that iontophoretic current doesn't play a significant role in its spread within the tested ranges [].
Q5: Does Neurobiotin affect the function of gap junctions?
A5: Neurobiotin is generally considered a non-toxic and inert tracer at concentrations used for labeling. Studies haven't reported any direct effects of Neurobiotin on gap junction function [].
Q6: What are the advantages of using Neurobiotin over other tracers like Lucifer Yellow?
A6: While Lucifer Yellow can pass through certain gap junctions, Neurobiotin exhibits broader permeability, revealing coupling patterns not detectable with Lucifer Yellow alone. For instance, in the cochlea, Neurobiotin revealed coupling patterns suggesting the presence of heteromeric connexons composed of connexin 26 and connexin 30, whereas Lucifer yellow did not []. Additionally, Neurobiotin labeling can be amplified for enhanced visualization [, , , , , , , , , , , , , ].
Q7: What is the molecular formula and weight of Neurobiotin?
A7: Neurobiotin (N-(2-aminoethyl)biotinamide hydrochloride) has the molecular formula C10H20N4O2S • HCl and a molecular weight of 292.83 g/mol.
Q8: Is there any spectroscopic data available for Neurobiotin?
A8: The provided research articles primarily focus on Neurobiotin's application as a neuronal tracer and don't delve into detailed spectroscopic characterization.
Q9: Is Neurobiotin compatible with common fixation and immunostaining protocols?
A9: Yes, researchers frequently use Neurobiotin with standard fixation and immunostaining procedures, allowing for combined morphological and neurochemical characterization of labeled neurons [, , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

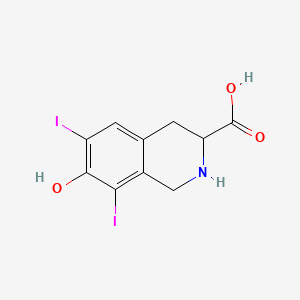

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
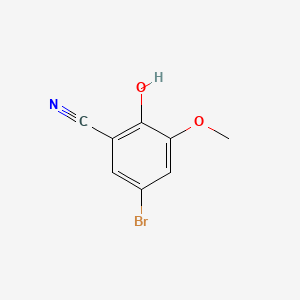
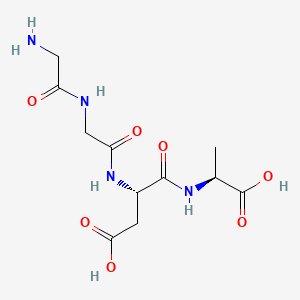
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)
![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

